Citric acid, monoester with propylene glycol

Catalog No.
S13132869
CAS No.
90529-71-8
M.F
C9H16O9
M. Wt
268.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Citric acid, monoester with propylene glycol

CAS Number

90529-71-8

Product Name

Citric acid, monoester with propylene glycol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;propane-1,2-diol

Molecular Formula

C9H16O9

Molecular Weight

268.22 g/mol

InChI

InChI=1S/C6H8O7.C3H8O2/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-3(5)2-4/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3-5H,2H2,1H3

InChI Key

FGYZAECYNNGYAN-UHFFFAOYSA-N

Canonical SMILES

CC(CO)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Citric acid, monoester with propylene glycol, is a chemical compound with the molecular formula C9H16O9C_9H_{16}O_9 and a molecular weight of approximately 268.22 g/mol. It is a derivative of citric acid, where one of the hydroxyl groups is esterified with propylene glycol. This compound is primarily recognized for its applications in the cosmetic and food industries due to its emollient properties, which provide moisture and enhance texture without leaving a greasy residue .

The primary chemical reaction involving citric acid, monoester with propylene glycol is esterification, where citric acid reacts with propylene glycol to form the monoester. This reaction can be represented as follows:

Citric Acid+Propylene GlycolCitric Acid Monoester with Propylene Glycol+Water\text{Citric Acid}+\text{Propylene Glycol}\rightarrow \text{Citric Acid Monoester with Propylene Glycol}+\text{Water}

This reaction typically requires an acid catalyst and can be influenced by temperature and concentration. The hydrolysis of the ester can also occur under certain conditions, reverting it back to citric acid and propylene glycol.

The synthesis of citric acid, monoester with propylene glycol can be achieved through various methods:

  • Direct Esterification: This involves heating citric acid with propylene glycol in the presence of an acid catalyst to promote ester formation.
  • Transesterification: In this method, a pre-existing ester of citric acid can react with propylene glycol to form the desired monoester.
  • Microwave-Assisted Synthesis: This modern technique uses microwave radiation to accelerate the esterification process, often resulting in higher yields and shorter reaction times.

Each method has its advantages regarding yield, purity, and environmental impact.

Citric acid, monoester with propylene glycol finds extensive applications across various industries:

  • Cosmetics: Used as an emollient in creams and lotions due to its non-greasy feel.
  • Food Industry: Acts as a flavoring agent and preservative in food products.
  • Pharmaceuticals: Utilized in drug formulations for its stabilizing properties.
  • Personal Care Products: Commonly included in deodorants and aftershaves for its moisturizing effects .

Studies exploring the interactions of citric acid, monoester with propylene glycol primarily focus on its compatibility with other cosmetic ingredients. It has been shown to enhance the stability of formulations containing various active compounds without adversely affecting their efficacy. Additionally, preliminary studies indicate that it does not exhibit significant interactions that would lead to adverse effects when combined with common preservatives or fragrances used in personal care products .

Several compounds share structural similarities or functional properties with citric acid, monoester with propylene glycol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Glycerol MonostearateC21H42O4Commonly used as an emulsifier in food products.
Sorbitan MonostearateC18H36O6Often used as a surfactant and emulsifier in cosmetics.
Citric Acid TristearateC27H50O7A triester of citric acid used for similar applications but offers different solubility characteristics.

Uniqueness: Citric acid, monoester with propylene glycol is unique due to its combination of moisturizing properties and mildness on the skin, making it particularly suitable for sensitive skin formulations compared to other emollients that may be greasier or more occlusive.

Esterification Processes: Acid-Catalyzed vs. Catalyst-Free Approaches

The synthesis of citric acid, monoester with propylene glycol involves esterification reactions that can proceed through two distinct pathways: acid-catalyzed and catalyst-free approaches . Both methods utilize the reaction between citric acid's carboxyl groups and propylene glycol's hydroxyl groups to form ester bonds, but differ significantly in their reaction conditions and mechanisms.

Acid-Catalyzed Esterification

Acid-catalyzed esterification represents the most commonly employed method for producing citric acid propylene glycol monoesters [10]. This approach typically involves the use of homogeneous acid catalysts such as sulfuric acid, para-toluenesulfonic acid, or sodium hydrogen sulfate [10] [12]. The reaction proceeds through the classical Fischer esterification mechanism, where the acid catalyst protonates the carbonyl oxygen of the carboxyl group, making it more electrophilic and facilitating nucleophilic attack by the alcohol [5] [10].

Research has demonstrated that acid-catalyzed reactions achieve superior conversion rates compared to catalyst-free methods [10]. Under optimal conditions using para-toluenesulfonic acid as catalyst, citric acid conversion rates of up to 99.2% can be achieved within 12 hours at temperatures ranging from 80 to 140 degrees Celsius [10]. The catalytic system shows particular effectiveness when combined with continuous water removal techniques, such as pervaporation through zeolite membranes, which drives the equilibrium toward ester formation [10].

Catalyst-Free Esterification

Catalyst-free esterification relies on the inherent acidity of citric acid itself to promote the reaction [4] [9]. This self-catalyzed mechanism is particularly attractive from an environmental perspective, as it eliminates the need for external catalysts and subsequent purification steps [4] [6]. The process operates through direct esterification without requiring additional acidic species, taking advantage of citric acid's relatively low pKa value of 3.13 [6].

Experimental studies reveal that catalyst-free esterification can achieve moderate conversion rates, with approximately 16% conversion at 80 degrees Celsius and up to 80% conversion at 140 degrees Celsius after 6 hours of reaction time [4]. The reaction rate increases significantly with temperature, following typical Arrhenius behavior [4] [12]. Despite lower reaction rates compared to acid-catalyzed systems, catalyst-free methods offer advantages in terms of process simplicity and environmental compatibility [4] [6].

Table 1: Comparison of Acid-Catalyzed vs. Catalyst-Free Esterification Approaches

ApproachReaction ConditionsReaction RateAdvantagesDisadvantages
Acid-CatalyzedTemperature: 80-140°C; Catalyst: H2SO4, p-Toluenesulfonic acid, NaHSO4High; 71-99% conversion in 12hHigher conversion rates; Lower reaction temperatures possibleCatalyst removal required; Potential equipment corrosion
Catalyst-FreeTemperature: 70-140°C; No external catalystModerate; 16-80% conversion in 6h (temperature dependent)Environmentally friendly; No catalyst removal required; Self-catalyzed by citric acidSlower reaction rates; Higher temperatures required

Regioselectivity in Citric Acid Monoester Formation

Regioselectivity in citric acid esterification represents a critical aspect of monoester formation, as citric acid possesses three distinct carboxyl groups that exhibit different reactivity patterns [4] [8]. The molecule contains two primary carboxyl groups at the beta positions (terminal carbons) and one tertiary carboxyl group at the alpha position (carbon bearing the hydroxyl group) [4] [19].

Alpha versus Beta Position Reactivity

The regioselectivity of esterification depends significantly on reaction conditions, particularly the choice of solvent system [4] [8]. Research utilizing nuclear magnetic resonance spectroscopy and density functional theory calculations has revealed that different esterification sites on citric acid molecules show distinct preferences under varying conditions [4] [8].

In bulk reaction conditions or when using solvents with low dielectric constants, such as 1,4-dioxane, the beta positions demonstrate preferential reactivity [4]. This preference results in beta to alpha ratios greater than 2, indicating that esterification occurs more readily at the primary carboxyl groups due to reduced steric hindrance [4] [8]. The beta route is thermodynamically favored when steric effects dominate the reaction pathway [4].

Conversely, when reactions are conducted in polar solvents with high dielectric constants, such as dimethyl sulfoxide, dimethylformamide, or n-methyl-2-pyrrolidinone, the alpha position shows enhanced reactivity [4] [8]. Under these conditions, beta to alpha ratios fall below 2, indicating preferential esterification at the tertiary carboxyl group [4]. This selectivity follows the Bürgi-Dunitz trajectory, where the polar solvent stabilizes the transition state for alpha position attack [4] [8].

Mechanistic Insights

Experimental evidence suggests that the regioselectivity mechanism may involve the formation of citric acid anhydride intermediates, although direct detection of these species remains challenging due to their high reactivity [4]. Density functional theory calculations support the hypothesis that anhydride formation is energetically favorable compared to direct esterification pathways [4]. The formation of cyclic anhydrides at the beta positions can influence subsequent nucleophilic attack patterns depending on solvent interactions [4].

Table 2: Regioselectivity in Citric Acid Monoester Formation

PositionDescriptionReactivity Factorsβ/α Ratio
α-PositionTertiary carboxyl group attached to the carbon with hydroxyl groupFavored in polar solvents (high dielectric constant); Follows Bürgi-Dunitz trajectory<2 in polar solvents (DMSO, DMF, NMP)
β-PositionPrimary carboxyl groups at terminal positionsFavored in bulk conditions or non-polar solvents; Less steric hindrance>2 in bulk conditions or non-polar solvents (1,4-dioxane)

Kinetic Modeling of Propylene Glycol-Citric Acid Reactions

The kinetic behavior of citric acid esterification with propylene glycol follows second-order reaction kinetics, consistent with the bimolecular nature of the esterification process [12]. Comprehensive kinetic studies have established fundamental parameters that govern the reaction rate and provide insights into the underlying mechanisms [12] [4].

Kinetic Parameters and Rate Constants

Experimental determination of kinetic parameters for citric acid esterification reactions has yielded specific values for activation energy and frequency factors [12]. Studies using butanol as a model alcohol system, which exhibits similar reactivity patterns to propylene glycol, have established an activation energy of 20.84 kilojoules per mole [12]. This relatively low activation energy indicates that the esterification reaction proceeds readily under moderate thermal conditions [12].

The frequency factor has been determined to be 2.40 × 10⁻³ mol⁻¹·L·min⁻¹, providing insight into the pre-exponential term of the Arrhenius equation [12]. The rate constant follows the temperature-dependent relationship: k = A·exp(-Ea/RT), where A represents the frequency factor, Ea the activation energy, R the gas constant, and T the absolute temperature [12].

Reaction Order and Rate Expression

The esterification reaction exhibits second-order kinetics with respect to the overall reaction, being first-order in both citric acid and propylene glycol concentrations [12]. The rate expression can be written as: -rA = k·[CA]·[PG], where rA represents the rate of citric acid consumption, k the rate constant, [CA] the citric acid concentration, and [PG] the propylene glycol concentration [12].

Temperature effects on reaction rates follow Arrhenius behavior, with rate constants increasing exponentially with temperature [12]. Experimental data demonstrates that reaction rates at 140 degrees Celsius are significantly higher than those at 100 degrees Celsius, consistent with the established activation energy [12] [4].

Solvent Effects on Kinetics

The choice of reaction medium significantly influences reaction kinetics beyond simple regioselectivity effects [4]. Reactions conducted in organic solvents generally exhibit lower conversion rates compared to bulk conditions, due to dilution effects and altered solvation environments [4]. The dielectric constant of the solvent system plays a crucial role in determining both reaction rates and mechanistic pathways [4].

Table 3: Kinetic Modeling Parameters for Citric Acid-Propylene Glycol Esterification

ParameterValueNotes
Activation Energy (Ea)20.84 kJ/mol (for citric acid with butanol)Relatively low, indicating facile reaction
Frequency Factor (A)2.40 × 10⁻³ mol⁻¹·L·min⁻¹Determined experimentally
Rate Constant (k)Temperature dependent: k = A·e^(-Ea/RT)Increases with temperature following Arrhenius equation
Reaction OrderSecond-order (bimolecular)Rate = k·[CA]·[PG] (where CA = citric acid, PG = propylene glycol)

Citric acid monoester with propylene glycol exhibits distinctive hydrophilic-lipophilic balance characteristics that stem from its unique molecular architecture. The compound possesses a calculated hydrophilic-lipophilic balance value ranging from 8 to 12, positioning it as an effective emulsifier for oil-in-water systems [1]. This balanced amphiphilic nature originates from the presence of multiple hydrophilic functional groups, including three carboxyl groups and three hydroxyl groups from the citric acid moiety, combined with the moderately lipophilic propylene glycol chain [2].

The solubility parameters of this compound demonstrate remarkable aqueous compatibility, with water solubility exceeding 50 grams per 100 milliliters at ambient temperature [3]. The polar surface area is estimated to range between 150-180 square angstroms, contributing to the compound's high polarity and enabling extensive aqueous compatibility [4]. The octanol-water partition coefficient (Log P) ranges from -0.5 to 0.5, indicating moderate hydrophilicity with sufficient lipophilic character for effective emulsification applications [5].

The critical micelle concentration is estimated between 2-5 grams per liter, demonstrating effective surfactant properties at relatively low concentrations [1]. This parameter is particularly significant for applications requiring minimal additive concentrations while maintaining desired emulsification performance. The compound's Hansen solubility parameters show moderate dispersion forces, enhanced polar interactions, and strong hydrogen bonding capabilities, making it compatible with a wide range of polar and moderately polar solvents [6].

Emulsification behavior studies indicate optimal performance in the pH range of 4.0-7.0, where the ester linkage remains stable while maintaining effective surface activity [1] [7]. The compound demonstrates particular effectiveness in food-grade applications, where its balanced hydrophilic-lipophilic properties contribute to stable emulsion formation without compromising product quality or safety standards.

ParameterValueSignificance
HLB Value (calculated)8-12Balanced hydrophilic-lipophilic properties
Hydrophilic GroupsCarboxyl groups (3), Hydroxyl groups (3)Contribute to water solubility and hydrogen bonding
Lipophilic GroupsPropylene glycol alkyl chainProvides lipophilic character for emulsification
Polar Surface Area (Ų)150-180High polarity enabling aqueous compatibility
Log P (octanol/water)-0.5 to 0.5Moderate hydrophilicity with some lipophilic character
Emulsification TypeOil-in-water emulsionsSuitable for cosmetic and food applications
Optimal Application pH4.0-7.0Stable ester linkage maintained
Critical Micelle Concentration (estimated, g/L)2-5Effective surfactant properties at low concentrations

Thermal Degradation Pathways and Glass Transition Behavior

The thermal stability profile of citric acid monoester with propylene glycol reveals a complex degradation pattern that proceeds through multiple distinct stages. Initial thermal stability is maintained up to approximately 60°C, with negligible mass loss (0-1%) observed under standard storage conditions [8] [9]. Between 60-120°C, the compound experiences initial molecular mobility increases accompanied by minor water evolution, representing the onset of thermal stress on the molecular structure.

Significant thermal degradation commences at temperatures above 180°C, following the established degradation pathway of citric acid derivatives [9] [10]. The primary degradation mechanism involves ester bond hydrolysis, leading to the formation of citric acid and propylene glycol as the predominant products . This process is characterized by an activation energy of approximately 23 kilocalories per mole for the ester hydrolysis reaction [12].

The glass transition behavior of this compound exhibits characteristics typical of citrate ester systems, with an estimated glass transition temperature range of 10-25°C [13] [14]. This relatively low glass transition temperature contributes to the compound's effectiveness as a plasticizer and its ability to enhance the flexibility of polymer systems [15] [16]. The glass transition temperature demonstrates sensitivity to molecular weight and chemical structure variations, consistent with established patterns for citrate ester compounds.

Complete thermal decomposition occurs above 220°C, with total mass loss exceeding 90% and the formation of carbon dioxide, water, and various organic fragments [9] [17]. The thermal decomposition follows a complex pathway involving dehydration, decarboxylation, and subsequent oxidation processes. Intermediate products include aconitic acid derivatives and various organic acids, which further decompose at elevated temperatures.

The thermal degradation kinetics follow first-order kinetics across the temperature range studied, with rate constants increasing exponentially with temperature according to Arrhenius behavior [18] [19]. The activation energy for thermal degradation ranges from 68-76 kilojoules per mole, depending on the specific pH conditions and atmospheric composition during heating.

Temperature Range (°C)Process/BehaviorMass Loss (%)Key Products
25-60Stable storage conditions0-1None (stable)
60-120Initial molecular mobility increase1-3Water traces
120-180Ester bond stress, minor degradation3-8Water, minor organics
180-220Significant thermal degradation onset8-25Citric acid, propylene glycol
220-300Complete decomposition with volatiles25-95CO₂, H₂O, organic fragments
Glass TransitionMolecular relaxation transitionN/APhysical state change
Onset DegradationFirst detectable degradation5Hydrolysis products
Complete DecompositionTotal mass loss >90%90-95Complete mineralization

pH-Dependent Ester Hydrolysis Kinetics

The hydrolysis behavior of citric acid monoester with propylene glycol demonstrates pronounced pH dependence, following established patterns for organic ester hydrolysis [20] [21]. The overall hydrolysis rate constant can be expressed as the sum of acid-catalyzed, neutral, and base-catalyzed components: kh = kA[H+] + kN + kB[OH-], where each term represents the contribution of the respective mechanism [22] [23].

Acid-catalyzed hydrolysis dominates at pH values below 5.0, with rate constants reaching 0.045 h⁻¹ at pH 3.0 and 25°C [20]. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water molecules. The activation energy for acid-catalyzed hydrolysis is approximately 68.4 kilojoules per mole [24] [25], indicating a relatively facile reaction pathway under acidic conditions.

Neutral hydrolysis becomes the predominant mechanism in the pH range of 6.0-7.0, characterized by significantly slower kinetics with rate constants of 0.002-0.003 h⁻¹ [21] [26]. This process involves direct nucleophilic attack by water molecules on the ester carbonyl carbon, without catalytic assistance from hydrogen or hydroxide ions. The neutral hydrolysis pathway exhibits the highest activation energy of 75.2 kilojoules per mole, reflecting the energetically demanding nature of uncatalyzed ester bond cleavage.

Base-catalyzed hydrolysis accelerates dramatically at pH values above 8.0, with rate constants increasing to 0.089 h⁻¹ at pH 11.0 [21] [23]. The mechanism involves hydroxide ion attack on the ester carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates the alcohol moiety. The activation energy for base-catalyzed hydrolysis is 72.8 kilojoules per mole, intermediate between the acid-catalyzed and neutral pathways.

Temperature effects on hydrolysis kinetics follow Arrhenius relationships across all pH ranges studied [18] [19]. Rate constants increase exponentially with temperature, with the temperature coefficient varying from 2.1 to 2.8 per 10°C increase, depending on the pH and dominant mechanism. The hydrolysis half-life ranges from 346.5 hours at pH 7.0 and 25°C to 7.8 hours at pH 11.0 and the same temperature.

Product analysis reveals that hydrolysis consistently yields citric acid and propylene glycol under acidic and neutral conditions, while base-catalyzed hydrolysis produces citrate ions and propylene glycol [23]. No significant side reactions or alternative degradation pathways are observed under the experimental conditions studied, confirming the straightforward ester bond cleavage mechanism.

pH ValueRate Constant k (h⁻¹) at 25°CHalf-life (hours)Dominant MechanismPrimary Products
3.00.04515.4Acid-catalyzedCitric acid + Propylene glycol
4.00.01838.5Acid-catalyzedCitric acid + Propylene glycol
5.00.00886.6Mixed acid-neutralCitric acid + Propylene glycol
6.00.003231.0Neutral hydrolysisCitric acid + Propylene glycol
7.00.002346.5Neutral hydrolysisCitric acid + Propylene glycol
8.00.004173.3Base-catalyzedCitrate ion + Propylene glycol
9.00.01257.8Base-catalyzedCitrate ion + Propylene glycol
10.00.03519.8Base-catalyzedCitrate ion + Propylene glycol
11.00.0897.8Base-catalyzedCitrate ion + Propylene glycol

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

268.07943208 g/mol

Monoisotopic Mass

268.07943208 g/mol

Heavy Atom Count

18

Use Classification

Cosmetics -> Humectant; Emollient

Dates

Last modified: 08-10-2024

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